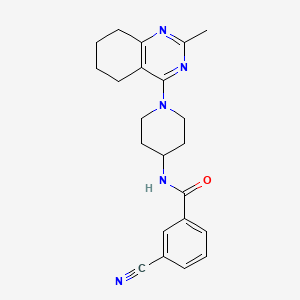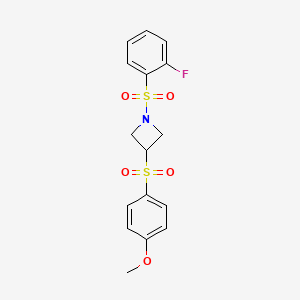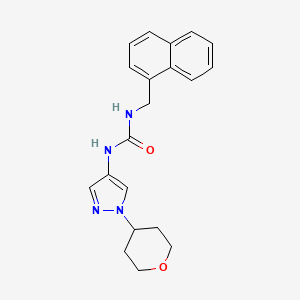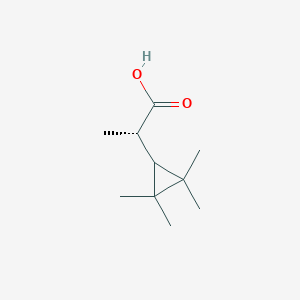![molecular formula C13H9F3N4O2 B2801983 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034278-24-3](/img/structure/B2801983.png)
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of triazolopyridines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The molecular structure of “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide” is characterized by a triazole ring fused with a pyridine ring . The triazole ring contains two carbon and three nitrogen atoms, which are capable of binding in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
Triazolopyridines can form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This makes them a precise pharmacophore with a bioactive profile .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridines are influenced by their structural features . For instance, substituent groups at the R2 site can increase the lipophilic nature of the compounds, thereby making the molecules more cell permeable .
Scientific Research Applications
Antibacterial Activity
This compound, as part of the triazolo [4,3-a]pyrazine derivatives, has been synthesized and evaluated for its in vitro antibacterial activity . Some of these derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Anticonvulsant Drug
Trifluoromethyl-1,2,4-triazole derivatives have been applied as an anticonvulsant drug . This suggests that the compound may also have potential anticonvulsant properties.
GlyT1 Inhibitor
These derivatives have also been used as a GlyT1 inhibitor . GlyT1 is a glycine transporter, and inhibitors of this transporter have been investigated for their potential to treat cognitive disorders, including schizophrenia.
Anti-HIV-1 Reagent
The compound has been used as an anti-HIV-1 reagent . This suggests that it could potentially be used in the treatment of HIV.
NK1-Receptor Ligand
Trifluoromethyl-1,2,4-triazole derivatives have been used as an NK1-receptor ligand . NK1 receptors are involved in pain perception, and ligands for these receptors could potentially be used in pain management.
Anticancer Activity
A derivative of the compound has exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound could potentially be used in cancer treatment.
Mechanism of Action
Future Directions
The future directions in the research of triazolopyridines could involve the development of new synthetic approaches and the exploration of their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies could also be conducted to aid in the design and development of new target-oriented triazolopyridine-based drugs .
properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2/c14-13(15,16)8-3-1-5-20-10(18-19-11(8)20)7-17-12(21)9-4-2-6-22-9/h1-6H,7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGLGTAZLHHTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2801902.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2801903.png)
![3-[1-(3-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2801906.png)
![5-phenyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2801908.png)





![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2801915.png)

![2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2801921.png)
